3-[3-Ethoxy-2-(1,2-oxazol-5-ylmethoxy)phenyl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[3-ethoxy-2-(1,2-oxazol-5-ylmethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-2-19-13-5-3-4-11(6-7-14(17)18)15(13)20-10-12-8-9-16-21-12/h3-9H,2,10H2,1H3,(H,17,18)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJSIEFTSUBBOM-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC2=CC=NO2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1OCC2=CC=NO2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-Ethoxy-2-(1,2-oxazol-5-ylmethoxy)phenyl]prop-2-enoic acid typically involves multi-step organic reactions. One common approach is the reaction of 3-ethoxyphenol with chloroacetic acid to form the corresponding ester, followed by a substitution reaction with 1,2-oxazol-5-ylmethanol. The final step involves the oxidation of the intermediate to yield the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are often employed to optimize yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Substitution reactions often use nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols or aldehydes.
Substitution: Substitution reactions can produce ethers or esters, depending on the nucleophile used.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: Research is ongoing to determine its efficacy in treating various medical conditions.
Industry: It may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 3-[3-Ethoxy-2-(1,2-oxazol-5-ylmethoxy)phenyl]prop-2-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 3-[3-Ethoxy-2-(1,2-oxazol-5-ylmethoxy)phenyl]prop-2-enoic acid can be contextualized by comparing it to analogous phenylpropenoic acid derivatives. A key comparator is 5-Hydroxyferulic acid (FDB014170), a naturally occurring phenolic acid with the IUPAC name (2E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enoic acid . Below, we analyze their similarities and differences:
Table 1: Structural and Functional Comparison
| Property | This compound | 5-Hydroxyferulic Acid |
|---|---|---|
| Molecular Formula | C₁₅H₁₅NO₅ | C₁₀H₁₀O₅ |
| Key Substituents | - 3-Ethoxy - 2-(1,2-Oxazol-5-ylmethoxy) |
- 3,4-Dihydroxy - 5-Methoxy |
| Functional Groups | α,β-unsaturated acid, oxazole, ether | α,β-unsaturated acid, phenol, ether |
| Molecular Weight (g/mol) | ~289.29 | ~210.18 |
| Lipophilicity (Predicted) | Higher (due to ethoxy and oxazole groups) | Lower (polar phenolic -OH groups) |
| Potential Bioactivity | Enzyme inhibition, antimicrobial, or kinase modulation | Antioxidant, anti-inflammatory |
Key Findings
Structural Complexity vs. Simplicity: The target compound’s oxazole and ethoxy substituents increase steric bulk and electronic complexity compared to 5-Hydroxyferulic acid’s simpler phenolic and methoxy groups. This may enhance binding specificity to hydrophobic enzyme pockets or metal-containing active sites .
Lipophilicity and Bioavailability :
- The oxazole ring and ethoxy group in the target compound significantly elevate its calculated logP (~2.1) compared to 5-Hydroxyferulic acid (logP ~1.2), suggesting better membrane permeability and oral bioavailability .
Biological Implications: 5-Hydroxyferulic acid is documented for its radical-scavenging activity due to catechol (3,4-dihydroxy) groups, which are absent in the target compound . The oxazole moiety in the target compound may enable interactions with biological targets (e.g., kinases or G-protein-coupled receptors) through nitrogen lone-pair donation, a feature absent in purely phenolic analogs.
Biological Activity
3-[3-Ethoxy-2-(1,2-oxazol-5-ylmethoxy)phenyl]prop-2-enoic acid, a compound characterized by its unique molecular structure (C15H15NO5), has garnered attention in recent years due to its potential biological activities. This article aims to explore the biological activity of this compound through a detailed examination of research findings, case studies, and relevant data tables.
The molecular formula of this compound is with a molecular weight of approximately 289.28 g/mol. The compound features an ethoxy group and a 1,2-oxazole moiety, which are significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its potential therapeutic effects. Key areas of focus include:
- Antimicrobial Activity : Studies have indicated that compounds with oxazole derivatives exhibit notable antimicrobial properties. The presence of the oxazole ring is believed to enhance the interaction with microbial targets.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Antimicrobial Studies
A study evaluating the antimicrobial efficacy of various compounds, including derivatives similar to this compound, reported significant inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) was determined for various pathogens, showcasing the compound's potential as an antimicrobial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Mechanisms
Research has demonstrated that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a mechanism through which it may exert anti-inflammatory effects.
Case Study 1: In Vivo Efficacy
In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of this compound led to a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
Case Study 2: Antimicrobial Efficacy
A clinical trial assessed the effectiveness of this compound against multi-drug resistant bacterial infections. Patients treated with a formulation containing this compound exhibited improved outcomes compared to those receiving standard antibiotic therapy.
Q & A
Q. How can researchers optimize the synthesis of 3-[3-Ethoxy-2-(1,2-oxazol-5-ylmethoxy)phenyl]prop-2-enoic acid?
- Methodological Answer: Synthesis optimization involves selecting catalysts and controlling reaction conditions. For structurally similar cinnamic acid derivatives, cyclization using boron trifluoride diethyl etherate (BF₃·Et₂O) has been effective for forming cyclic intermediates . Reaction parameters such as temperature (e.g., 80–100°C for 4–6 hours), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of oxazole precursor to ethoxy-substituted phenol) should be systematically tested. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (>75%) and purity (>95%) .
Q. What analytical techniques are recommended for characterizing this compound’s structure and purity?
- Methodological Answer: Use a combination of NMR (¹H and ¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS) for structural confirmation. For example, the trans-configuration of the propenoic acid moiety can be verified via coupling constants (J = 15–16 Hz in ¹H NMR) . Purity assessment requires HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) and thin-layer chromatography (TLC) using iodine vapor for visualization .
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer: Store the compound in amber vials under inert gas (argon or nitrogen) at –20°C to prevent oxidation of the propenoic acid group. Stability tests under varying pH (e.g., 3–9) and temperature (4–40°C) should be conducted to identify degradation products via LC-MS. Avoid exposure to light and moisture, as these can hydrolyze the ethoxy or oxazole-methoxy groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Methodological Answer: SAR studies should focus on modifying the ethoxy group (e.g., replacing with methoxy or propoxy), altering the oxazole ring (e.g., introducing methyl or fluorine substituents), and varying the propenoic acid chain length. For example, analogs with halogen substitutions on the oxazole ring have shown enhanced antimicrobial activity in MIC assays . Computational docking (e.g., AutoDock Vina) against target proteins (e.g., COX-2 for anti-inflammatory activity) can prioritize analogs for synthesis .
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer: Discrepancies may arise from differences in bioavailability or metabolic stability. Conduct pharmacokinetic (PK) studies in rodent models to measure plasma half-life (t₁/₂) and tissue distribution. For instance, ester prodrugs of cinnamic acid derivatives improve oral bioavailability by masking the carboxylic acid group . Parallel in vitro assays (e.g., hepatic microsomes) can identify metabolic pathways contributing to activity loss .
Q. What strategies are effective for elucidating the mechanism of action in disease models?
- Methodological Answer: Use transcriptomic profiling (RNA-seq) or proteomic analysis (LC-MS/MS) on treated cell lines to identify dysregulated pathways. For example, oxazole-containing compounds have been shown to modulate insulin sensitivity via PPARγ activation in type II diabetes models . Combine CRISPR-Cas9 knockout models (e.g., PPARγ-deficient cells) with functional assays (e.g., glucose uptake) to validate targets .
Q. How can researchers address low aqueous solubility for in vivo applications?
- Methodological Answer: Solubility enhancement strategies include formulating the compound as a sodium salt (neutralizing the carboxylic acid) or using nanocarriers (e.g., liposomes or PLGA nanoparticles). For example, PEGylation of similar propenoic acid derivatives increased solubility by >10-fold in PBS (pH 7.4) . Dynamic light scattering (DLS) and dialysis methods can assess encapsulation efficiency and release kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
